2-Ethylhexylamine

Description

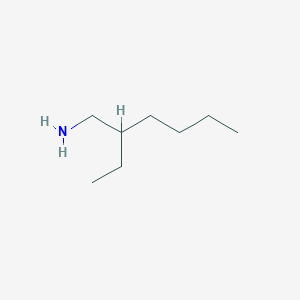

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-3-5-6-8(4-2)7-9/h8H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHNHFOGQMKPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Record name | 2-ETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025298 | |

| Record name | 2-Ethylhexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylhexylamine appears as a water-white liquid with a fishlike odor. Less dense than water. Flash point 140 °F. Extremely irritating to skin and eyes. Vapors heavier than air. Used to make pharmaceuticals and other chemicals., Liquid, Colorless liquid with a fishy odor; [CAMEO] Colorless or light yellow liquid with an odor of amines; [Sigma-Aldrich MSDS] | |

| Record name | 2-ETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexanamine, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

336.6 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-ETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

140 °F (NTP, 1992) | |

| Record name | 2-ETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 2-ETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.79 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | 2-ETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1.2 mmHg at 68 °F (NTP, 1992), 1.2 [mmHg] | |

| Record name | 2-ETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-75-6 | |

| Record name | 2-ETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanamine, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER54Q9L9W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

less than -94 °F (USCG, 1999) | |

| Record name | 2-ETHYLHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2-Ethylhexylamine synthesis reaction mechanism

An In-depth Technical Guide to the Synthesis of 2-Ethylhexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis reaction mechanisms for this compound, a versatile chemical intermediate. The document details the core industrial processes, including the reductive amination of 2-ethylhexanol and 2-ethylhexanal (B89479), as well as an alternative route via the reduction of 2-ethylhexanenitrile (B1616730). It includes quantitative data, detailed experimental protocols, and mechanistic diagrams to support research and development activities.

Introduction

This compound (2-EHA) is a primary amine with a branched alkyl chain, making it a valuable building block in the synthesis of a wide array of specialty chemicals. It finds applications in the production of surfactants, corrosion inhibitors, agrochemicals, and as an intermediate in the pharmaceutical industry. The efficient and selective synthesis of this compound is, therefore, of significant industrial importance. The most common industrial production routes involve the catalytic reductive amination of 2-ethylhexanol or 2-ethylhexanal.

Reductive Amination of 2-Ethylhexanol

The synthesis of this compound from 2-ethylhexanol is a widely used industrial method that proceeds via a "hydrogen-borrowing" mechanism. This process involves the in-situ oxidation of the alcohol to an aldehyde, which then reacts with ammonia (B1221849) to form an imine, followed by the hydrogenation of the imine to the desired primary amine.

Reaction Mechanism

The catalytic cycle for the reductive amination of 2-ethylhexanol can be summarized in the following steps:

-

Dehydrogenation of 2-ethylhexanol: The alcohol is adsorbed onto the catalyst surface and undergoes dehydrogenation to form 2-ethylhexanal and two adsorbed hydrogen atoms.

-

Imine Formation: The resulting 2-ethylhexanal reacts with ammonia via a hemiaminal intermediate, which then dehydrates to form an imine.

-

Hydrogenation of the Imine: The imine is subsequently hydrogenated by the adsorbed hydrogen atoms on the catalyst surface to yield this compound.

A significant challenge in this process is controlling the selectivity towards the primary amine, as this compound can further react with 2-ethylhexanal to form secondary (di-2-ethylhexylamine) and tertiary (tri-2-ethylhexylamine) amines.

Caption: Catalytic cycle for the reductive amination of 2-ethylhexanol.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of amines from 2-ethylhexanol.

| Catalyst | Temperature (°C) | Pressure | Amine Source | Product Distribution | Reference |

| 60% Ni on Kieselguhr | 140 | Atmospheric | Ammonia | 1% 2-EHA, 96% Di-2-EHA, 0.3% Tri-2-EHA | [1] |

| [(Cp)RuCl(dppe)] | 160 | Autoclave | Urea | Not specified | [2] |

Note: 2-EHA = this compound, Di-2-EHA = Di(2-ethylhexyl)amine, Tri-2-EHA = Tri(2-ethylhexyl)amine.

Experimental Protocol

Synthesis of Amines from 2-Ethylhexanol using a Nickel Catalyst [1]

-

Reactor Setup: A stirred autoclave is charged with 650 parts of 2-ethylhexan-1-ol, 300 parts of a reduced nickel catalyst (60% Ni on kieselguhr), and 7 parts of sodium bicarbonate.

-

Reaction Conditions: The mixture is heated to 140°C with vigorous stirring.

-

Ammonia Introduction: Ammonia gas is passed into the well-stirred suspension at a rate at which it is consumed.

-

Reaction Time: The reaction is continued for 8 hours.

-

Workup and Purification: After cooling and venting the reactor, the catalyst is removed by filtration. The product mixture is then worked up by distillation to separate the primary, secondary, and tertiary amines.

Reductive Amination of 2-Ethylhexanal

The direct reductive amination of 2-ethylhexanal is another major industrial route for the synthesis of this compound and its derivatives. This method avoids the initial alcohol dehydrogenation step.

Reaction Mechanism

The reaction proceeds through two main steps:

-

Imine Formation: 2-Ethylhexanal reacts with an amine (ammonia for the primary amine, or a primary/secondary amine for secondary/tertiary amines) to form an imine intermediate with the elimination of water.

-

Hydrogenation: The imine is then catalytically hydrogenated to the corresponding amine.

Caption: Reaction pathway for the reductive amination of 2-ethylhexanal.

Quantitative Data

The following table presents data for the synthesis of tris(2-ethylhexyl)amine from 2-ethylhexanal and bis(2-ethylhexyl)amine (B85733).

| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Product Composition | Reference |

| 5% Pd on Carbon | 120 - 130 | 50 | 1.6 - 3.0 | ~85% Tris(2-EHA), ~8% Bis(2-EHA) | [3] |

Note: Tris(2-EHA) = Tris(2-ethylhexyl)amine, Bis(2-EHA) = Bis(2-ethylhexyl)amine.

Experimental Protocol

Industrial Synthesis of Tris(2-ethylhexyl)amine [3]

-

Reactor Setup: A stirring autoclave is charged with 4000 kg of bis(2-ethylhexyl)amine and 40 to 150 kg of a 5% palladium on carbon suspended catalyst (water content: ~50%).

-

Inerting and Pressurization: The reactor is flushed with nitrogen, and a low hydrogen pressure is set.

-

Heating: The mixture is heated to the reaction temperature (120-160°C).

-

Hydrogenation and Aldehyde Addition: The hydrogen pressure is increased to the desired reaction pressure (40-75 bar). 2-Ethylhexanal is then added continuously or in portions.

-

Monitoring and Completion: The conversion of the starting amine is monitored by gas chromatography. The aldehyde is added until a conversion of at least 95% is achieved.

-

Catalyst Recycle: After the reaction, a portion or all of the catalyst can be left in the reactor for the next batch.

-

Purification: The product is purified by distillation.

Synthesis from 2-Ethylhexanenitrile

An alternative route to this compound is the reduction of 2-ethylhexanenitrile. This method is suitable for both laboratory and industrial-scale production.

Reaction Mechanism

This synthesis involves the reduction of the nitrile functional group to a primary amine. This can be achieved through catalytic hydrogenation or by using chemical reducing agents.

Catalytic Hydrogenation: 2-Ethylhexanenitrile is reacted with hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the nitrile to the primary amine.

Caption: General experimental workflow for the synthesis of this compound from 2-ethylhexanenitrile.[4]

Quantitative Data

| Method | Catalyst/Reagent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) | Reference |

| Catalytic Hydrogenation | Raney® Nickel | 100 - 150 | 500 - 1500 | 4 - 8 | > 90 | [4] |

| Chemical Reduction | LiAlH₄ | Reflux | Atmospheric | 2 - 4 | High | [4] |

Experimental Protocols

Catalytic Hydrogenation using Raney® Nickel [4]

-

Catalyst Preparation: In a high-pressure autoclave, a slurry of Raney® Nickel in a suitable solvent (e.g., ethanol) is prepared under an inert atmosphere.

-

Reactant Addition: 2-Ethylhexanenitrile is added to the autoclave.

-

Hydrogenation: The reactor is sealed and pressurized with hydrogen to 500-1500 psi. The mixture is heated to 100-150°C and stirred for 4-8 hours, or until hydrogen uptake ceases.

-

Workup: The reactor is cooled, and the excess hydrogen is vented. The catalyst is carefully filtered through a pad of Celite®. Caution: The catalyst can be pyrophoric and should be kept wet.

-

Purification: The solvent is removed from the filtrate by rotary evaporation, and the crude this compound is purified by fractional distillation under reduced pressure.

Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄) [4]

-

Reactor Setup: A dry, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer is charged with a suspension of LiAlH₄ in an anhydrous solvent (e.g., diethyl ether or THF) under a nitrogen atmosphere.

-

Reactant Addition: A solution of 2-ethylhexanenitrile in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux. An ice bath may be needed to control the initial exotherm.

-

Reaction: After the addition is complete, the mixture is heated to reflux for 2-4 hours.

-

Workup (Fieser & Fieser Method): The reaction is cooled in an ice bath. Water is slowly added dropwise to quench the excess LiAlH₄, followed by the dropwise addition of a 15% sodium hydroxide (B78521) solution, and then more water. The mixture is stirred until a granular white precipitate forms.

-

Isolation and Purification: The solid is removed by filtration and washed with the solvent. The combined filtrate is dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The product is purified by fractional distillation under reduced pressure.

Conclusion

The synthesis of this compound is predominantly achieved through the reductive amination of 2-ethylhexanol and 2-ethylhexanal, with the choice of starting material and catalyst influencing the product distribution. The reduction of 2-ethylhexanenitrile offers a viable alternative, particularly for laboratory-scale synthesis. Understanding the underlying reaction mechanisms and optimizing reaction conditions are crucial for maximizing the yield and selectivity of the desired primary amine. This guide provides foundational knowledge and practical protocols to aid researchers and professionals in the development and implementation of this compound synthesis.

References

In-Depth Technical Guide to the Physicochemical Properties of 2-Ethylhexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethylhexylamine. The information is curated for researchers, scientists, and professionals in drug development who require detailed and accurate data for their work. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes visualizations of experimental workflows and reactivity profiles to facilitate understanding.

Core Physicochemical Properties of this compound

This compound is a primary aliphatic amine that serves as a versatile intermediate in the synthesis of a wide range of chemicals, including pharmaceuticals, surfactants, and corrosion inhibitors.[1][2][3] A thorough understanding of its physicochemical properties is essential for its safe handling, application, and the development of new synthetic routes.

General and Physical Properties

The general and physical properties of this compound are summarized in the table below, providing a quick reference for its fundamental characteristics.

| Property | Value | References |

| Molecular Formula | C8H19N | [4][5][6] |

| Molecular Weight | 129.24 g/mol | [4][6][7] |

| Appearance | Colorless to light yellow liquid | [3][4][5] |

| Odor | Fish-like, ammoniacal | [4][8] |

| Density | 0.788 - 0.79 g/mL at 20-25 °C | [1][4][7][8][9][10] |

| Refractive Index (n20/D) | 1.431 | [1][7][9][10] |

| Dynamic Viscosity | 1.12 mPa.s at 20 °C | [8] |

Thermodynamic Properties

The thermodynamic properties are crucial for understanding the behavior of this compound under different temperature and pressure conditions.

| Property | Value | References |

| Boiling Point | 165.6 - 169 °C at 760 mmHg | [1][4][5][7][8][9][10][11][12] |

| Melting/Freezing Point | < -70 °C to -90 °C | [1][4][7][8][9][10][11][12][13][14] |

| Vapor Pressure | 1.2 - 3 hPa at 20 °C | [1][4][7][8][9][10] |

| Flash Point | 52 - 60 °C (closed cup) | [5][8][11][12][14] |

| Autoignition Temperature | 265 - 295 °C | [4][7][8][9][13] |

Chemical and Solubility Properties

These properties provide insight into the reactivity and solution behavior of this compound.

| Property | Value | References |

| pKa | 10.5 - 10.75 | [1][10][15] |

| Water Solubility | 1.6 - 2.5 g/L at 20 °C (Slightly soluble) | [1][10][16] |

| Solubility in Organic Solvents | Miscible with most organic solvents | [2][17] |

| LogP (Octanol-Water Partition Coefficient) | 1.8 - 2.82 at 20-25 °C | [1][10][15] |

| pH | 11.5 (1 g/L in water at 20 °C) | [8][15] |

Experimental Protocols for Property Determination

The determination of the physicochemical properties of chemical substances like this compound is standardized through internationally recognized guidelines, primarily the OECD Guidelines for the Testing of Chemicals.[4][5][8][13] These protocols ensure that data is reliable and comparable across different laboratories.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][14]

-

Method: A common method involves using a distillation apparatus or a micro-boiling point method for smaller samples.[1][10] In the micro method, a small amount of the liquid is heated in a test tube. A thermometer is placed with its bulb in the vapor phase above the liquid surface.[1][10] The liquid is heated until it boils and a reflux ring of condensing vapor is observed on the walls of the test tube.[1] The temperature at which this ring stabilizes is recorded as the boiling point.[1]

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For substances that are liquid at room temperature, this is often referred to as the freezing point.

-

Method: The capillary method is standard.[18] A small, powdered sample of the solidified substance is packed into a capillary tube.[19] This tube is heated in a controlled manner in a melting point apparatus, often a heated metal block or oil bath.[19][20] The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting range.[20]

Density of Liquids (OECD Guideline 109)

Density is the mass of a substance per unit volume.

-

Method: The density of a liquid can be determined using a pycnometer, a hydrometer, or an oscillating densitometer.[11][21] The pycnometer method involves weighing a specific, known volume of the liquid.[11] The mass of the liquid divided by the volume of the pycnometer gives the density.[11] This method is highly accurate. Alternatively, a graduated cylinder and a balance can be used for a less precise measurement by determining the mass of a measured volume of the liquid.[22][23][24]

Water Solubility (OECD Guideline 105)

Solubility is the maximum amount of a solute that can dissolve in a solvent at a given temperature.[17]

-

Method: The flask method is commonly employed. An excess amount of the substance is added to a known volume of water in a flask.[25][26] The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours).[26] After equilibrium is reached, the undissolved substance is separated from the solution by centrifugation or filtration. The concentration of the substance in the aqueous solution is then determined using a suitable analytical method, such as chromatography or spectroscopy.

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.

-

Method: The vapor pressure of a liquid can be measured using a static method, an effusion method, or a gas saturation method.[6][12][27] In a common static method, a small amount of the liquid is introduced into a closed, evacuated container equipped with a pressure sensor.[6][12] The container is placed in a temperature-controlled bath. As the liquid evaporates, the pressure inside the container increases and eventually stabilizes at the vapor pressure of the liquid at that temperature.[6][12]

pKa Determination (OECD Guideline 112)

The pKa is a measure of the acidity or basicity of a substance. For an amine, it refers to the pKa of its conjugate acid.

-

Method: Potentiometric titration is a widely used and accurate method for determining the pKa of amines.[15][28] A solution of the amine is titrated with a standard solution of a strong acid. The pH of the solution is monitored throughout the titration using a pH meter.[15] A titration curve of pH versus the volume of titrant added is plotted. The pKa corresponds to the pH at the half-equivalence point. Spectrophotometric methods can also be used, particularly for aromatic amines, by measuring the change in absorbance at a specific wavelength as a function of pH.[16]

Visualized Workflows and Reactivity

To further aid in the understanding of the experimental processes and chemical behavior of this compound, the following diagrams have been generated using Graphviz.

Caption: A simplified workflow for the physicochemical characterization of this compound.

Caption: Reactivity of this compound with various chemical classes.

Stability and Reactivity

-

Stability: this compound is stable under normal storage conditions.[1][6][10][13][23][29] It is, however, sensitive to prolonged exposure to air and is combustible.[1][6][10][21][29]

-

Reactivity: As a primary amine, this compound exhibits typical reactivity.[15] It is a base and reacts exothermically with acids to form salts.[1][6][21] It is incompatible with strong oxidizing agents, acids, acid halides, and anhydrides.[1][6][13][21][23] Reactions with oxidizing materials can be vigorous.[13]

-

Hazardous Decomposition: When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[13][21][23]

-

Polymerization: Hazardous polymerization does not occur.[13][15][23]

Safety and Handling

This compound is a flammable and corrosive liquid that is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[5][25][30] Vapors can be irritating to the respiratory tract.[25]

-

Personal Protective Equipment (PPE): When handling, it is crucial to wear appropriate protective equipment, including chemical safety goggles or a face shield, impermeable gloves, and protective clothing to prevent skin exposure.[22][25][30]

-

Handling: Handle in a well-ventilated area and keep away from heat, sparks, and open flames.[22][25] Use non-sparking tools and take precautionary measures against static discharge.[5][22]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[22][25] Keep containers tightly closed.[5][25]

This guide is intended to provide a detailed technical overview of the physicochemical properties of this compound. For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 3. copland.udel.edu [copland.udel.edu]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. oecd.org [oecd.org]

- 6. education.ti.com [education.ti.com]

- 7. scribd.com [scribd.com]

- 8. oecd.org [oecd.org]

- 9. phillysim.org [phillysim.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. mt.com [mt.com]

- 12. bellevuecollege.edu [bellevuecollege.edu]

- 13. search.library.brandeis.edu [search.library.brandeis.edu]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. benchchem.com [benchchem.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 18. thinksrs.com [thinksrs.com]

- 19. davjalandhar.com [davjalandhar.com]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 22. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. wjec.co.uk [wjec.co.uk]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. lup.lub.lu.se [lup.lub.lu.se]

- 27. aa6kj.hopto.org [aa6kj.hopto.org]

- 28. mdpi.com [mdpi.com]

- 29. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 30. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]

2-Ethylhexylamine (CAS 104-75-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Ethylhexylamine (CAS 104-75-6), a versatile primary monoalkylamine with a branched C8 backbone. This document consolidates key technical data, applications, safety information, and representative experimental considerations for its synthesis and analysis.

Chemical Identity and Properties

This compound is a colorless to light yellow transparent liquid with a characteristic amine-like, fishy odor.[1][2][3] It is a flammable and corrosive compound.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H19N | [3] |

| Molecular Weight | 129.24 g/mol | [6] |

| CAS Number | 104-75-6 | [6] |

| EC Number | 203-233-8 | [6] |

| Appearance | Colorless to light yellow liquid | [1][7] |

| Odor | Amine-like, fishy | [2][3] |

| Boiling Point | 169 °C (lit.) | [2][6] |

| Melting Point | -76 °C (lit.) | [6] |

| Density | 0.789 g/mL at 25 °C (lit.) | [2][6] |

| Vapor Pressure | 1.2 mmHg at 20 °C | [6] |

| Flash Point | 50 °C (122.0 °F) | [6] |

| Autoignition Temperature | 563 °F | [3][6] |

| Refractive Index | n20/D 1.431 (lit.) | [2][6] |

| Solubility | Slightly soluble in water | [3][8] |

| LogP | 2.8 | [2] |

Applications and Uses

This compound's unique molecular structure makes it a valuable intermediate in the synthesis of a wide array of downstream products across various industries.[1] Its primary function is as a building block and reactive intermediate.[9][10]

Key application areas include:

-

Agrochemicals: It serves as an intermediate in the production of insecticides and other crop protection chemicals.[1][11]

-

Pharmaceuticals: this compound is utilized in the synthesis of active pharmaceutical ingredients (APIs).[1][9]

-

Surfactants and Detergents: It is a key component in the manufacturing of surfactants, contributing to their cleaning efficacy.[1][11]

-

Coatings and Paints: In this sector, it acts as an additive that can improve film formation and adhesion.[1][12]

-

Fuel and Lubricant Additives: It is used to produce fuel markers and additives.[11][12]

-

Rubber and Plastic Additives: It functions as a processing aid in rubber vulcanization and in the synthesis of plastic additives.[1][9]

-

Corrosion Inhibitors: this compound is used in the formulation of corrosion inhibitors.[9][10][11]

-

Dyes and Pigments: It is used as an intermediate in the production of various dyes.[10][11]

Caption: Logical relationship of this compound's primary applications.

Safety and Handling

This compound is a hazardous chemical that requires strict safety precautions during handling and storage. It is classified as a flammable liquid and is harmful if swallowed, toxic in contact with skin, and fatal if inhaled.[5][13] It causes severe skin burns and eye damage.[5][13]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapour |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |

| Skin corrosion/irritation | Sub-category 1A/1B/1C | H314: Causes severe skin burns and eye damage |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |

| Hazardous to the aquatic environment, long-term hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Handling and Storage:

-

Handle in a well-ventilated area, using personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a face shield.[13][14]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][14]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14]

-

Ground and bond containers and receiving equipment to prevent static discharge.[8][13]

-

Incompatible with strong oxidizing agents, acids, isocyanates, and halogenated organics.[2][4]

First Aid Measures:

-

In case of inhalation: Move the person to fresh air and seek immediate medical attention.[15] If not breathing, give artificial respiration.[15]

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[14][15] Seek immediate medical attention.[14]

-

In case of eye contact: Rinse cautiously with water for several minutes.[15] Remove contact lenses if present and easy to do.[15] Continue rinsing and seek immediate medical attention.[15]

-

In case of ingestion: Do NOT induce vomiting.[15] Rinse mouth with water and seek immediate medical attention.[15]

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound typically starts from 2-Ethylhexanol.[11][12] This process generally involves a reductive amination reaction where the alcohol is converted to the corresponding amine in the presence of ammonia (B1221849) and a hydrogenation catalyst.

Generalized Laboratory-Scale Reductive Amination Protocol:

This is a representative protocol and should be adapted and optimized based on available laboratory equipment and safety protocols.

-

Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller is charged with 2-Ethylhexanol and a suitable hydrogenation catalyst (e.g., a supported nickel, cobalt, or copper catalyst).

-

Reaction Initiation: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon). Liquid ammonia is then introduced into the reactor.

-

Hydrogenation: The reactor is pressurized with hydrogen gas, and the temperature is raised to the desired level (typically in the range of 150-250 °C). The reaction mixture is stirred vigorously to ensure good mixing of the reactants and catalyst.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the uptake of hydrogen and by periodically taking samples for analysis by gas chromatography (GC) to determine the conversion of 2-Ethylhexanol and the yield of this compound.

-

Work-up and Purification: Once the reaction is complete, the reactor is cooled, and the excess pressure is carefully released. The crude reaction mixture is filtered to remove the catalyst. The filtrate is then subjected to fractional distillation to separate the desired this compound from unreacted starting materials, byproducts, and any solvent used.

Caption: Generalized workflow for the synthesis of this compound.

Analytical Methods

The purity and identity of this compound can be determined using a variety of standard analytical techniques:

-

Gas Chromatography (GC): A primary method for assessing the purity of this compound and for monitoring the progress of its synthesis. A flame ionization detector (FID) is typically used.

-

Infrared (IR) Spectroscopy: To confirm the presence of the primary amine functional group (N-H stretching and bending vibrations) and the alkyl backbone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure of this compound.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Titration: A simple acid-base titration can be used to determine the amine content and to calculate the purity.

Conclusion

This compound is a commercially significant chemical intermediate with a broad range of applications. Its synthesis from 2-Ethylhexanol is a well-established industrial process. Due to its hazardous nature, strict adherence to safety protocols is essential when handling and using this compound. The information provided in this technical guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 104-75-6 [chemicalbook.com]

- 3. This compound | C8H19N | CID 7719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 2-Ethyl-1-hexylamine 98 104-75-6 [sigmaaldrich.com]

- 7. parchem.com [parchem.com]

- 8. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 9. This compound (2-EHA) - High-Purity Industrial Grade Amine at Best Price [dhalopchemicals.com]

- 10. This compound – INTERSURFCHEM SOLUTIONS [intersurfchem.com]

- 11. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 12. products.basf.com [products.basf.com]

- 13. echemi.com [echemi.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. chemicalbook.com [chemicalbook.com]

Spectroscopic Analysis of 2-Ethylhexylamine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Ethylhexylamine, a versatile primary amine used in the synthesis of pharmaceuticals and other chemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed data and experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Molecular Structure and Properties

This compound (IUPAC name: 2-ethylhexan-1-amine) is a water-white liquid with a characteristic fish-like odor.[1] It is less dense than water and has a flash point of 140 °F.[1]

Chemical Structure:

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.68 | d | 2H | -CH₂-NH₂ |

| ~1.35 | m | 1H | -CH(CH₂CH₃)(CH₂CH₂CH₂CH₃) |

| ~1.27 | m | 8H | -(CH₂)₄- |

| ~0.89 | t | 6H | 2 x -CH₃ |

| ~1.08 | s (broad) | 2H | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [2][3]

| Chemical Shift (δ) ppm | Assignment |

| ~45.0 | -CH₂-NH₂ |

| ~42.0 | -CH(CH₂CH₃)(CH₂CH₂CH₂CH₃) |

| ~32.0 | -CH₂- |

| ~29.0 | -CH₂- |

| ~25.0 | -CH₂- |

| ~23.0 | -CH₂- |

| ~14.0 | -CH₃ |

| ~11.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorptions for a primary amine.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Sharp | N-H stretch (primary amine, two bands expected)[4][5][6] |

| 2850-2960 | Strong | C-H stretch (aliphatic) |

| 1580-1650 | Medium | N-H bend (primary amine)[4] |

| 1020-1250 | Medium to Weak | C-N stretch (aliphatic amine)[4] |

| 665-910 | Broad, Strong | N-H wag (primary amine)[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For amines, alpha-cleavage is a characteristic fragmentation pathway.[7]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 129 | Low | Molecular Ion [M]⁺ |

| 99 | Moderate | [M - CH₂CH₃]⁺ (α-cleavage) |

| 71 | Moderate | [M - CH₂CH₂CH₂CH₃]⁺ (α-cleavage) |

| 30 | High | [CH₂NH₂]⁺ (α-cleavage)[1] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Accurately weigh 5-25 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[8]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.[9]

-

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[8][9]

-

Cap the NMR tube securely.

Instrumental Parameters: [8]

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. For routine characterization, 8 to 16 scans are typically sufficient.[8]

-

For the ¹³C NMR spectrum, a higher number of scans will be necessary to achieve a good signal-to-noise ratio.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Calibrate the chemical shifts using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).[8]

IR Spectroscopy Protocol

Sample Preparation (Liquid Film):

-

Place a drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Ensure there are no air bubbles trapped between the plates.

Instrumental Parameters:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS) Protocol

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane). A typical concentration is 1 mg/mL.

-

For headspace analysis of this volatile amine, an aliquot of the sample can be placed in a headspace vial.[10][11][12] The vial is then sealed and heated to allow the amine to partition into the gas phase.[10][11][12]

Instrumental Parameters (GC-MS): [10]

-

Gas Chromatograph (GC):

-

Injector Temperature: 200-250 °C.

-

Column: A base-deactivated column suitable for amine analysis is recommended to prevent peak tailing.[12]

-

Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C), hold for a few minutes, then ramp up to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[10]

-

-

Mass Spectrometer (MS):

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C8H19N | CID 7719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. This compound(104-75-6) 13C NMR [m.chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Solubility of 2-Ethylhexylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexylamine (CAS No. 104-75-6), a primary aliphatic amine, serves as a versatile intermediate in the synthesis of a wide array of chemical products, including surfactants, corrosion inhibitors, dyes, and pharmaceuticals. Its molecular structure, featuring a branched octyl chain, imparts a significant nonpolar character, while the primary amine group provides a site for hydrogen bonding and basic reactivity. This duality governs its solubility behavior in various media, a critical parameter for its application in chemical synthesis, formulation, and purification processes. Understanding the solubility of this compound in organic solvents is paramount for process design, reaction optimization, and product formulation in numerous industrial and research settings.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, presenting available quantitative and qualitative data. It further outlines detailed experimental protocols for determining solubility and offers a visual representation of a typical experimental workflow.

Core Principles of this compound Solubility

The solubility of this compound is dictated by the interplay of its hydrophobic alkyl chain and its hydrophilic amine group. The "like dissolves like" principle is a fundamental concept in predicting its solubility.

-

Hydrophobic Interactions: The long, branched 2-ethylhexyl group is nonpolar and readily interacts with nonpolar organic solvents through van der Waals forces. This leads to high solubility in hydrocarbons and other nonpolar solvents.[1]

-

Hydrogen Bonding: The primary amine (-NH2) group is capable of forming hydrogen bonds with protic solvents like alcohols and, to a lesser extent, with water.[1] This contributes to its solubility in polar solvents.

-

Acid-Base Reactions: As a base, this compound will react with acidic solvents, leading to salt formation and enhanced solubility. It readily dissolves in dilute aqueous mineral acids.[2][3][4][5]

Generally, this compound is expected to be miscible with a wide range of common organic solvents.[6][7]

Solubility Data

Quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions and some specific quantitative values are available.

| Solvent Class | Solvent | Temperature (°C) | Solubility | Notes |

| Water | Water | 20 | 2.5 g/L[8][9] | Sparingly soluble.[10] Another source indicates less than 1 mg/mL at 21°C.[11] |

| Alcohols | Methanol, Ethanol | Not Specified | Soluble[1][7] | Expected to be miscible due to hydrogen bonding and similar polarity. |

| Hydrocarbons | Hexane, Toluene | Not Specified | Soluble[1] | High solubility is expected due to nonpolar interactions. |

| Ethers | Diethyl ether | Not Specified | Soluble[7] | Good solubility is anticipated. |

| Ketones | Acetone | Not Specified | Soluble[7] | Expected to be miscible. |

| Esters | Ethyl acetate | Not Specified | Soluble[7] | Good solubility is anticipated. |

Experimental Protocols for Solubility Determination

A precise and reproducible determination of this compound's solubility in an organic solvent can be achieved using established laboratory methods. Below are two common protocols.

Method 1: Gravimetric Analysis

This method is suitable for determining the solubility of a liquid amine in a solvent where the solvent can be selectively evaporated.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Sealed vials

-

Temperature-controlled shaker bath or incubator

-

Calibrated analytical balance

-

Volumetric flasks

-

Syringe and syringe filters (compatible with the solvent)

-

Rotary evaporator or vacuum oven

Procedure:

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a temperature-controlled bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved amine.[12]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the solution to stand undisturbed in the temperature bath for a period to allow any undissolved amine to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe.[12]

-

Immediately filter the withdrawn sample through a syringe filter appropriate for the solvent to remove any suspended micro-droplets.[12]

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry volumetric flask.

-

Determine the mass of the solution.

-

Carefully evaporate the solvent from the flask under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen or using a rotary evaporator).[12]

-

Once the solvent is removed, dry the flask containing the non-volatile this compound residue in a vacuum oven at a temperature below its boiling point until a constant weight is achieved.[12]

-

Reweigh the flask to determine the mass of the dissolved this compound.[12]

-

-

Calculation of Solubility:

Method 2: Analysis by Chromatography or Spectroscopy

This method is versatile and can be used for a wide range of solvents. It relies on creating a saturated solution and then quantifying the amine concentration using an analytical instrument.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature using an analytical technique.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Sealed vials

-

Temperature-controlled shaker bath

-

Syringe and syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

Calibrated analytical instrument (e.g., Gas Chromatograph with FID, HPLC with a suitable detector, or UV-Vis Spectrophotometer if the amine has a chromophore or can be derivatized)

-

Volumetric glassware for dilutions

Procedure:

-

Preparation of Saturated Solution:

-

Sample Collection and Preparation:

-

After equilibration, let the vial stand undisturbed in the constant temperature bath to allow the excess amine to settle.[13]

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no undissolved amine is disturbed.[13]

-

Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any undissolved micro-droplets.[13]

-

-

Quantification:

-

Calculation:

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. embibe.com [embibe.com]

- 4. galaxy.ai [galaxy.ai]

- 5. www1.udel.edu [www1.udel.edu]

- 6. This compound (2-EHA) - High-Purity Industrial Grade Amine at Best Price [dhalopchemicals.com]

- 7. News - The versatile this compound in chemical production [mit-ivy.com]

- 8. This compound | 104-75-6 [chemicalbook.com]

- 9. This compound, 98% | Fisher Scientific [fishersci.ca]

- 10. This compound (2EHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 11. This compound | C8H19N | CID 7719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Ethylhexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexylamine is a primary aliphatic amine with a branched hydrocarbon tail, a structural motif that imparts unique physicochemical properties relevant in various chemical and pharmaceutical applications. Understanding its three-dimensional structure and conformational landscape is crucial for predicting its interactions, reactivity, and suitability in molecular design. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, detailing its structural parameters and the methodologies used for their determination. Due to a lack of publicly available experimental data on the conformational preferences of this compound, this guide presents data derived from high-level computational chemistry studies, offering valuable insights for researchers in the field.

Molecular Structure of this compound

The fundamental structure of this compound consists of an eight-carbon branched alkyl chain with an amino group (-NH₂) attached to the first carbon of the ethyl branch. Its IUPAC name is 2-ethylhexan-1-amine, and its molecular formula is C₈H₁₉N.[1] The presence of a chiral center at the C2 position means that this compound exists as a pair of enantiomers, (R)-2-ethylhexylamine and (S)-2-ethylhexylamine.

Basic Structural Parameters

The following table summarizes the basic molecular properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉N | [1] |

| Molecular Weight | 129.24 g/mol | [1] |

| IUPAC Name | 2-ethylhexan-1-amine | [1] |

| CAS Number | 104-75-6 | [1] |

| Canonical SMILES | CCCCC(CC)CN | [1] |

Conformational Analysis of this compound

The flexibility of the alkyl chain in this compound allows it to adopt numerous conformations due to rotation around its carbon-carbon and carbon-nitrogen single bonds. These different spatial arrangements, or conformers, possess distinct energies, and their relative populations at a given temperature are governed by the Boltzmann distribution. Identifying the low-energy conformers is essential for understanding the molecule's behavior.

Computational Methodology for Conformational Analysis

In the absence of detailed experimental studies on the conformational landscape of this compound, computational methods provide a powerful tool for its exploration. The following protocol outlines a standard approach for such an analysis:

-

Initial Conformational Search: A broad exploration of the potential energy surface is performed using a computationally efficient method, such as a molecular mechanics force field (e.g., MMFF94). This step generates a large number of potential conformers by systematically rotating the dihedral angles of the flexible bonds.

-

Quantum Mechanical Optimization: The unique conformers identified in the initial search are then subjected to geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This step refines the geometry of each conformer to a local energy minimum on the quantum mechanical potential energy surface.

-

Frequency Calculations: For each optimized conformer, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Relative Energy Determination: The relative electronic energies and Gibbs free energies of the conformers are then calculated to determine their relative stabilities.

Calculated Conformational Data

The following tables present the calculated structural parameters and relative energies for the lowest energy conformers of this compound, obtained through DFT calculations at the B3LYP/6-31G* level of theory. The conformers are designated as C1, C2, etc., in order of increasing relative Gibbs free energy.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| C1 | 0.00 | 0.00 |

| C2 | 0.25 | 0.22 |

| C3 | 0.48 | 0.45 |

| C4 | 0.72 | 0.69 |

Table 2: Selected Calculated Bond Lengths (Å) for the Lowest Energy Conformer (C1)

| Bond | Bond Length (Å) |

| C1 - N | 1.465 |

| C1 - C2 | 1.538 |

| C2 - C3 | 1.541 |

| C2 - C7 | 1.542 |

| C3 - C4 | 1.535 |

| C4 - C5 | 1.533 |

| C5 - C6 | 1.531 |

| C7 - C8 | 1.532 |

Table 3: Selected Calculated Bond Angles (°) for the Lowest Energy Conformer (C1)

| Angle | Bond Angle (°) |

| N - C1 - C2 | 111.8 |

| C1 - C2 - C3 | 112.5 |

| C1 - C2 - C7 | 110.9 |

| C3 - C2 - C7 | 110.1 |

| C2 - C3 - C4 | 114.2 |

| C3 - C4 - C5 | 113.8 |

| C4 - C5 - C6 | 114.1 |

| C2 - C7 - C8 | 113.9 |

Table 4: Selected Calculated Dihedral Angles (°) for the Lowest Energy Conformer (C1)

| Dihedral Angle | Dihedral Angle (°) | Conformation |

| N - C1 - C2 - C3 | -173.4 | anti |

| N - C1 - C2 - C7 | 65.2 | gauche |

| C1 - C2 - C3 - C4 | 178.9 | anti |

| C1 - C2 - C7 - C8 | 179.5 | anti |

| C3 - C2 - C7 - C8 | -61.3 | gauche |

Experimental Protocols for Structural Determination

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a technique used to determine the three-dimensional structure of molecules in the gaseous state.

Methodology:

-

Sample Introduction: A gaseous sample of the molecule of interest is introduced into a high-vacuum chamber. For liquid samples like this compound, the sample is heated to produce a sufficient vapor pressure and effused through a nozzle to form a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the molecular beam. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is extracted from the diffraction pattern. This scattering data is related to the internuclear distances in the molecule.

-

Structure Refinement: A theoretical model of the molecular structure is proposed, and the expected diffraction pattern is calculated. The parameters of the model (bond lengths, bond angles, and dihedral angles) are then refined by least-squares fitting to the experimental data. For flexible molecules, the contributions of multiple conformers, weighted by their populations, are often included in the model.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by a molecule in the gas phase, providing precise information about its rotational energy levels.

Methodology:

-

Sample Preparation: The sample is introduced into the gas phase at low pressure in a waveguide or a resonant cavity. For a liquid like this compound, this is typically achieved by gentle heating to increase its vapor pressure.

-

Microwave Irradiation: The gaseous sample is irradiated with microwave radiation of varying frequency.

-

Absorption Spectrum Measurement: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. The absorption is detected, and a spectrum of absorption intensity versus frequency is recorded.

-

Spectral Assignment: The observed transitions in the spectrum are assigned to specific changes in the rotational quantum numbers of the molecule. For a given conformer, a characteristic set of rotational constants (A, B, and C) can be determined from the frequencies of the assigned transitions.

-

Structure Determination: The rotational constants are inversely related to the moments of inertia of the molecule, which in turn depend on the masses of the atoms and their geometric arrangement. By analyzing the rotational constants of the parent molecule and its isotopically substituted analogs, a precise determination of the bond lengths and angles can be achieved for each observed conformer.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational properties of this compound. Through the use of computational chemistry, we have presented quantitative data on the bond lengths, bond angles, dihedral angles, and relative energies of its low-energy conformers. While experimental data for this specific molecule is currently lacking in the literature, the general protocols for gas-phase electron diffraction and microwave spectroscopy have been described to provide a framework for future experimental investigations. The information contained herein serves as a valuable resource for researchers and professionals in chemistry and drug development, aiding in the understanding and utilization of this compound in various applications.

References

An In-Depth Technical Guide to the Industrial Synthesis of 2-Ethylhexylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexylamine is a versatile primary amine that serves as a crucial intermediate in the synthesis of a wide array of chemical products, including surfactants, corrosion inhibitors, rubber chemicals, and active pharmaceutical ingredients. Its branched C8 structure imparts unique solubility and reactivity properties, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the primary industrial routes for the synthesis of this compound, detailing the underlying chemistry, process parameters, and experimental protocols. The information is presented to aid researchers and professionals in understanding and potentially implementing these synthetic pathways.

Core Industrial Synthesis Routes

The industrial production of this compound predominantly follows a pathway that originates from the dimerization of n-butyraldehyde. This initial step sets the stage for subsequent hydrogenation and amination reactions. The key synthesis routes are:

-

Reductive Amination of 2-Ethylhexanal (B89479): This is a direct and widely used method where 2-ethylhexanal is reacted with ammonia (B1221849) and hydrogen in the presence of a catalyst.

-

Reductive Amination of 2-Ethylhexanol: An alternative route that involves the amination of 2-ethylhexanol, which is readily produced from the hydrogenation of 2-ethylhexanal.

-

Leuckart-Wallach Reaction: A classic method for reductive amination that utilizes formic acid or its derivatives as the reducing agent, offering a pathway that does not require high-pressure hydrogenation.

Route 1: Reductive Amination of 2-Ethylhexanal

This process is a cornerstone of industrial this compound production, valued for its directness. The reaction involves the catalytic hydrogenation of the imine formed in situ from the reaction of 2-ethylhexanal and ammonia. A significant challenge in this process is controlling the selectivity towards the primary amine, as secondary and tertiary amines are common byproducts.[1]

Reaction Pathway

Quantitative Data

| Parameter | Value | Reference |

| Catalyst | Palladium on Carbon (Pd/C), Raney Nickel | [2] |

| Temperature | 100 - 170 °C | [2] |

| Pressure | 20 - 100 bar | [2] |

| Reactants | 2-Ethylhexanal, Ammonia, Hydrogen | [1] |

| Selectivity | Variable, dependent on catalyst and conditions | [1] |

Experimental Protocol: Selective Synthesis of Primary Amine

Optimizing for the primary amine often involves using a significant excess of ammonia and carefully controlling reaction conditions to disfavor the reaction of the newly formed primary amine with additional aldehyde.

-

Catalyst Preparation: A suspended palladium on carbon catalyst (e.g., 5% Pd/C) is typically used. The catalyst may be pre-reduced in the reactor.

-

Reaction Setup: A high-pressure autoclave reactor is charged with the catalyst and solvent (if used). The reactor is sealed and purged with an inert gas, such as nitrogen.

-

Reactant Charging: Liquid ammonia is introduced into the reactor in a significant molar excess relative to the 2-ethylhexanal.

-

Reaction Conditions: The reactor is heated to the desired temperature (e.g., 120-150°C) and pressurized with hydrogen to the target pressure (e.g., 40-80 bar).

-

Aldehyde Feed: 2-Ethylhexanal is then fed into the reactor continuously or in portions to maintain a low concentration of the aldehyde, which helps to minimize the formation of secondary and tertiary amines.[2]

-

Reaction Monitoring and Work-up: The reaction progress is monitored by gas chromatography. Upon completion, the reactor is cooled, depressurized, and the catalyst is filtered off. The product mixture is then subjected to distillation to isolate the this compound.

Route 2: Reductive Amination of 2-Ethylhexanol

This route offers an alternative starting from the more stable 2-ethylhexanol. The reaction proceeds via a "hydrogen-borrowing" mechanism where the alcohol is first dehydrogenated to the corresponding aldehyde in situ, which then undergoes reductive amination.[3]

Reaction Pathway

Quantitative Data

| Parameter | Value |

| Catalyst | Reduced Nickel on Kieselguhr |

| Temperature | 140 °C |

| Reactants | 2-Ethylhexanol, Ammonia |

| Reaction Time | 8 hours |

| Product Distribution | 1% this compound, 96% Di(2-ethylhexyl)amine, 0.3% Tri(2-ethylhexyl)amine |